molecular formula C16H18ClN3O2S B14870431 N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide

N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide

Cat. No.: B14870431
M. Wt: 351.9 g/mol
InChI Key: UYJWHCXBAHOTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry

Chemical Reactions Analysis

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. It can form hydrogen bonds and π-stacking interactions with amino acids in proteins, influencing their function . The compound may also induce apoptosis in cancer cells by activating specific pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide can be compared with other pyrazole derivatives such as:

The uniqueness of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18ClN3O2S

Molecular Weight

351.9 g/mol

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide

InChI

InChI=1S/C16H18ClN3O2S/c1-16(2,3)20-14(12-8-23(22)9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)

InChI Key

UYJWHCXBAHOTSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.